![molecular formula C19H23N3O3 B7435187 4-[[(2R)-2-amino-3-phenylmethoxypropanoyl]amino]-N,3-dimethylbenzamide](/img/structure/B7435187.png)
4-[[(2R)-2-amino-3-phenylmethoxypropanoyl]amino]-N,3-dimethylbenzamide
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Overview
Description
4-[[(2R)-2-amino-3-phenylmethoxypropanoyl]amino]-N,3-dimethylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 4-[[(2R)-2-amino-3-phenylmethoxypropanoyl]amino]-N,3-dimethylbenzamide involves the inhibition of various enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs). HDACs are involved in the regulation of gene expression, and their inhibition leads to the activation of tumor suppressor genes and the induction of apoptosis. CAs are involved in the regulation of pH, and their inhibition leads to the disruption of cancer cell metabolism and the induction of cell death.
Biochemical and Physiological Effects:
4-[[(2R)-2-amino-3-phenylmethoxypropanoyl]amino]-N,3-dimethylbenzamide has been shown to exhibit various biochemical and physiological effects such as the induction of cell cycle arrest, the inhibition of angiogenesis, and the disruption of cancer cell metabolism. It has also been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
The advantages of using 4-[[(2R)-2-amino-3-phenylmethoxypropanoyl]amino]-N,3-dimethylbenzamide in lab experiments include its high potency, selectivity, and low toxicity. However, its limitations include its poor solubility and stability, which may affect its bioavailability and efficacy.
Future Directions
The future directions for the research on 4-[[(2R)-2-amino-3-phenylmethoxypropanoyl]amino]-N,3-dimethylbenzamide include the development of novel synthesis methods to improve its solubility and stability, the investigation of its potential use as a therapeutic agent for various diseases, and the elucidation of its mechanism of action at the molecular level.
In conclusion, 4-[[(2R)-2-amino-3-phenylmethoxypropanoyl]amino]-N,3-dimethylbenzamide is a promising chemical compound that has potential applications in various fields such as medicinal chemistry, drug discovery, and cancer research. Its mechanism of action involves the inhibition of various enzymes such as HDACs and CAs, and it exhibits various biochemical and physiological effects. While it has advantages such as high potency and selectivity, its limitations include poor solubility and stability. The future directions for research on this compound include the development of novel synthesis methods and the investigation of its potential use as a therapeutic agent for various diseases.
Synthesis Methods
The synthesis method of 4-[[(2R)-2-amino-3-phenylmethoxypropanoyl]amino]-N,3-dimethylbenzamide involves the reaction of N,3-dimethylbenzamide with (2R)-2-amino-3-phenylmethoxypropanoic acid. The reaction is catalyzed by a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS) in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography.
Scientific Research Applications
4-[[(2R)-2-amino-3-phenylmethoxypropanoyl]amino]-N,3-dimethylbenzamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and cancer research. It has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. It has also been investigated for its potential use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
4-[[(2R)-2-amino-3-phenylmethoxypropanoyl]amino]-N,3-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-13-10-15(18(23)21-2)8-9-17(13)22-19(24)16(20)12-25-11-14-6-4-3-5-7-14/h3-10,16H,11-12,20H2,1-2H3,(H,21,23)(H,22,24)/t16-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHRYPHWEYWISGW-MRXNPFEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC)NC(=O)C(COCC2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)C(=O)NC)NC(=O)[C@@H](COCC2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[(2R)-2-amino-3-phenylmethoxypropanoyl]amino]-N,3-dimethylbenzamide |
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